molecular formula C13H16N4OS B11713000 (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

Cat. No.: B11713000
M. Wt: 276.36 g/mol
InChI Key: HGODQTBADDEOLH-UHFFFAOYSA-N
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Description

This compound is a hydrazinecarbothioamide derivative featuring an indole backbone substituted with a butyl group at the N1 position and a ketone at the C2 position. The (2E)-configuration indicates the spatial arrangement of the hydrazinecarbothioamide moiety relative to the indole core, which is critical for its chemical reactivity and biological interactions.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

(1-butyl-2-hydroxyindol-3-yl)iminothiourea

InChI

InChI=1S/C13H16N4OS/c1-2-3-8-17-10-7-5-4-6-9(10)11(12(17)18)15-16-13(14)19/h4-7,18H,2-3,8H2,1H3,(H2,14,19)

InChI Key

HGODQTBADDEOLH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide typically involves the condensation of 1-butyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazinecarbothioamides.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with similar structural motifs can induce apoptosis in cancer cells through mitochondrial pathways. For instance, compounds related to this structure have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potential for development into anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies indicate that structural modifications can enhance its potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) reported for related compounds is around 256 µg/mL .

Enzyme Inhibition

There is evidence that (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide may inhibit enzymes critical to disease progression, such as acetylcholinesterase. This inhibition could be relevant in the context of neurodegenerative diseases, providing a potential therapeutic avenue for further exploration .

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step process that includes aldol condensation and rearrangement protocols. Variations in synthesis can lead to derivatives with enhanced biological activities. For example, studies have successfully synthesized new indole derivatives that exhibit improved anticancer properties through structural modifications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents through further optimization of their structures .

Material Science Applications

Beyond biological applications, (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide has potential uses in material science, particularly in the development of organic semiconductors and photonic devices due to its unique electronic properties derived from the indole moiety.

Mechanism of Action

The mechanism of action of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Key Substituents Molecular Formula Notable Features Reference
(2E)-Target Compound N1-butyl, C2-oxo, hydrazinecarbothioamide (E-configuration) C₁₃H₁₇N₃OS Potential for hydrophobic interactions due to butyl group -
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindol-3-ylidene)hydrazine-carbothioamide N-(2-chlorobenzyl), C2-oxo, Z-configuration C₁₆H₁₂ClN₃OS Chlorobenzyl enhances electrophilicity; Z-configuration alters binding affinity
2-[(E)-(1-Methyl-2-oxoindol-3-ylidene)amino]-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile N1-methyl, fused tetrahydrobenzothiophene, cyano group C₁₉H₁₆N₄OS Increased rigidity from fused ring; cyano group improves metabolic stability
N-(2-(Diethylamino)ethyl)-5-((Z)-5-fluoro-2-oxoindol-3-ylidene)methyl-pyrrole Diethylaminoethyl, fluoro-substituted indole, Z-configuration C₂₀H₂₄FN₅O₂ Fluorine enhances bioavailability; diethylaminoethyl aids solubility

Biological Activity

The compound (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide, often referred to as a derivative of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of inflammatory and cancer-related conditions. This article synthesizes recent findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide can be represented as follows:

C13H16N4OS\text{C}_{13}\text{H}_{16}\text{N}_4\text{OS}

This structure features an indole moiety linked to a hydrazinecarbothioamide group, which is crucial for its biological activity.

Mechanisms of Biological Activity

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Inhibition of EGR-1 DNA-binding Activity : The compound has been identified as a novel inhibitor of EGR-1 (Early Growth Response protein 1), a transcription factor involved in the inflammatory response. In vitro assays demonstrated that derivatives such as IT21, IT23, and IT25 effectively reduced the expression of EGR-1-regulated inflammatory genes in keratinocytes stimulated with TNFα .
  • Anticancer Properties : The compound has shown promise as an anti-proliferative agent against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through intrinsic and extrinsic pathways .
  • Reduction of Inflammatory Conditions : In vivo studies conducted on BALB/c mice demonstrated that treatment with this compound alleviated symptoms of atopic dermatitis-like skin lesions, suggesting its potential as a therapeutic agent for inflammatory skin disorders .

In Vitro Studies

A detailed investigation into the biological activity was conducted using various assays:

CompoundAssay TypeTargetIC50 (µM)
IT21EGR-1 InhibitionHuman Keratinocytes15.0
IT23Apoptosis InductionHeLa Cells10.5
IT25Anti-inflammatoryBALB/c Mice Model12.0

These results indicate a significant dose-dependent response in both anti-inflammatory and anticancer activities.

Case Studies

  • Atopic Dermatitis : A study involving BALB/c mice treated with (2E)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide showed marked improvement in skin lesions associated with atopic dermatitis. The treatment group exhibited reduced mRNA levels of pro-inflammatory cytokines compared to controls .
  • Cancer Cell Lines : In another study, the compound was tested against several cancer cell lines including HeLa and A431. The results indicated that compounds derived from this class exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inducing cell death in cancerous cells .

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